molecular formula C17H21N2O4 B1671793 Imiprothrin CAS No. 72963-72-5

Imiprothrin

Cat. No. B1671793
CAS RN: 72963-72-5
M. Wt: 318.4 g/mol
InChI Key: YHNLLAQROLSIKK-FEZAJYJGSA-M
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Description

Imiprothrin is a synthetic pyrethroid insecticide . It is an ingredient in some commercial and consumer insecticide products for indoor use . It has low acute toxicity to humans through the inhalation and dermal routes, but to insects, it acts as a neurotoxin causing paralysis . It is effective against cockroaches, waterbugs, ants, silverfish, crickets, and spiders, among others .


Synthesis Analysis

Imiprothrin is a reaction mass of 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1. R. cis. -2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate; 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1. R. trans. -2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate (ca 20:80) .


Molecular Structure Analysis

Imiprothrin is a member of cyclopropanes and an imidazolidinone . It contains a (1R)-cis-imiprothrin and a (1R)-trans-imiprothrin . It is functionally related to a chrysanthemic acid . The molecular formula of Imiprothrin is C17H22N2O4 .


Chemical Reactions Analysis

Imiprothrin is a mixture of 20% (1R)-cis- (CHEBI:39372) and 80% (1R)-trans- (CHEBI:39373) isomers . It has a role as a pyrethroid ester insecticide .


Physical And Chemical Properties Analysis

Imiprothrin is a golden yellow liquid with a slightly sweet odor . It has a density of 0.979 g/mL . The molar mass of Imiprothrin is 318.373 g·mol −1 .

Scientific Research Applications

Imiprothrin in Environmental and Health Impact Studies

A study investigated the detoxification gene expression, genotoxicity, and hepatorenal damage induced by subacute exposure to imiprothrin in rats. This research highlights the potential of imiprothrin to cause significant increase in lipid peroxidation , changes in oxidative stress biomarkers, dose-dependent changes in liver and kidney biomarkers , histopathological alterations, and genotoxic effects such as chromosomal aberrations and micronuclei in bone-marrow cells. The study suggests that the mechanism for hepatorenal toxicity and injury, genotoxicity/cytotoxicity of imiprothrin might be due to enhanced lipid peroxidation, oxidative stress associated with overproduction of free radicals, especially reactive oxygen species, and an imbalance in redox status. This investigation provides insights into the biological impact of imiprothrin exposure, contributing to understanding its environmental and health implications (Mohafrash, Hassan, El-shaer, & Mossa, 2021).

Imiprothrin in Soil Degradation and Environmental Fate

Another study focused on the aerobic metabolism and adsorption of the pyrethroid insecticide imiprothrin in soil . It found that imiprothrin was rapidly degraded in two aerobic U.S. soils, with the biologically active trans isomer having shorter half-lives than the cis isomer. The primary metabolic pathway was identified as ester cleavage followed by the opening of the imidazolidinyl ring. This research determined the soil adsorption coefficients (Koc) of imiprothrin, highlighting its hydrophilic character and the implications for its environmental fate. The study suggests that imiprothrin is unlikely to contaminate groundwater due to its rapid degradation in soil, providing valuable information for environmental safety assessments of imiprothrin use (Suzuki, Yoshimura, & Katagi, 2007).

Safety And Hazards

Imiprothrin is harmful if swallowed or inhaled . It is toxic in contact with skin and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment .

properties

IUPAC Name

(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRAQYXPZIFIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8034669
Record name Imiprothrin
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Molecular Weight

318.4 g/mol
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Physical Description

Viscous brown liquids or solids; [EXTOXNET]
Record name Imiprothrin
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Flash Point

110 °C
Record name IMIPROTHRIN
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Solubility

In water, 93.5 mg/l @ 25 °C
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Density

1.1 g/cu cm, Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/
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Vapor Pressure

0.00000001 [mmHg], 1.35X10-8 mm Hg @ 25 °C
Record name Imiprothrin
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Product Name

Imiprothrin

Color/Form

Viscous liquid

CAS RN

72963-72-5
Record name Imiprothrin
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Record name Imiprothrin [ISO]
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Record name Imiprothrin
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Record name imiprothrin (ISO); reaction mass of [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate and [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, [2,5-dioxo-3-(2-propyn-1-yl)-1-imidazolidinyl]methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
709
Citations
Y Suzuki, J Yoshimura, T Katagi - Journal of Pesticide Science, 2006 - jstage.jst.go.jp
Imiprothrin, a unique type of pyrethroid having an imidazolidinyl ring in its alcohol moiety, was rapidly degraded in two aerobic US soils. The half-lives of biologically active trans isomer …
Number of citations: 11 www.jstage.jst.go.jp
SMM Mohafrash, EE Hassan, NH El-Shaer… - … Science and Pollution …, 2021 - Springer
… by imiprothrin in mammals. This study is designed to explain the mechanism of imiprothrin … The benchmark dose (BMD) was calculated to find the best sensitive markers to imiprothrin …
Number of citations: 9 link.springer.com
T Yamada, H Asano, K Miyata, LR Rhomberg… - Regulatory Toxicology …, 2019 - Elsevier
The carcinogenic potential of a non-genotoxic pyrethroid imiprothrin was examined in rats and mice. There was no carcinogenicity in rats up to a maximum dose of 5000 ppm of the diet. …
Number of citations: 10 www.sciencedirect.com
K Kawamoto, K Ogata, H Asano, K Miyata… - Regulatory Toxicology …, 2020 - Elsevier
… imiprothrin carcinogenicity study were not test chemical-related, we hypothesize that imiprothrin … imiprothrin treatment in the mouse carcinogenicity study, this study investigated whether …
Number of citations: 5 www.sciencedirect.com
AM Michael - International Journal of Environmental Analytical …, 2019 - Taylor & Francis
This work is concerned with novel, accurate and precise determination of two common insecticides, imiprothrin and deltamethrin, using HPLC. The chromatographic conditions were …
Number of citations: 3 www.tandfonline.com
K Saito, H Kaneko, Y Tomigahara, I Nakatsuka… - … SCIENCE SOCIETY OF …, 1996 - jlc.jst.go.jp
… In our previous rat metabolism study of imiprothrin, 2radiocarbon … rapid and complete absorption of imiprothrin. The time-courses of … 5, 7-11) In the present study, the major imiprothrin …
Number of citations: 5 jlc.jst.go.jp
PJ Pawelka, JB Randall, WG Goodman - Journal of Agricultural and …, 2000 - cabdirect.org
The objective of this study was to determine the effect of varying the lengths of CO 2 exposure on adult Blattella germanica (German cockroach) and determine its susceptibility to the …
Number of citations: 3 www.cabdirect.org
K SAITO, H KANEKO, Y TOMIGAHARA… - … Noyaku Gakkaishi (J …, 1995 - jlc.jst.go.jp
The pyrethroid insecticide, imiprothrin [S-4056F, S-41311,[2, 5-dioxo-3-(2-propynyl)-1-imidazolidinyl] methyl (1 R)-cis, traps-chrysanthemate], is a potent knockdown agent''which …
Number of citations: 2 jlc.jst.go.jp
斎藤幸一, 金子秀雄, 冨ヶ原祥隆, 中塚巌… - Journal of Pesticide …, 1995 - jlc.jst.go.jp
The biotransformation and excretion of imiprothrin ([2, 5-… imidazolidinyl-5- 14 C] imiprothrin orally to male and female rats at … To elucidate metabolic pathways of imiprothrin, major urinary …
Number of citations: 0 jlc.jst.go.jp
斎藤幸一, 金子秀雄, 冨ヶ原祥隆, 中塚巌… - Journal of Pesticide …, 1996 - jlc.jst.go.jp
… In our previous rat metabolism study of imiprothrin, 2radiocarbon … rapid and complete absorption of imiprothrin. The time-courses of … 5, 7-11) In the present study, the major imiprothrin …
Number of citations: 0 jlc.jst.go.jp

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